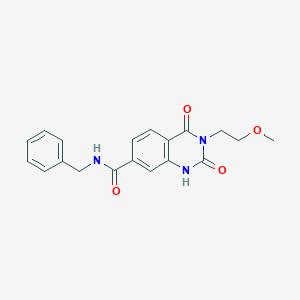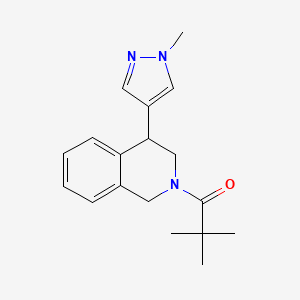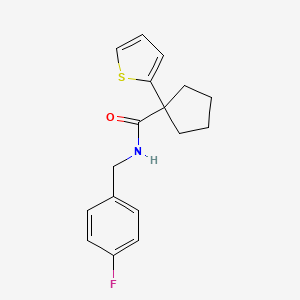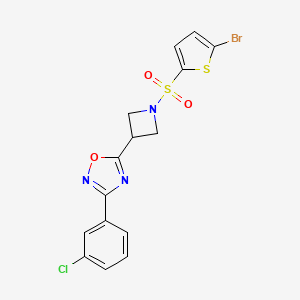![molecular formula C19H23F2N5O2 B2984719 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 1797175-09-7](/img/structure/B2984719.png)
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a piperidine ring, and a difluorophenyl group, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the final coupling with the difluorophenyl acetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole and piperidine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the difluorophenyl ring.
Applications De Recherche Scientifique
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole and piperidine rings may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide: shares similarities with other triazole and piperidine derivatives, such as:
Uniqueness
The unique combination of the triazole, piperidine, and difluorophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2/c1-24-19(28)26(14-3-4-14)18(23-24)12-6-8-25(9-7-12)11-17(27)22-16-10-13(20)2-5-15(16)21/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHIUTBDXJPLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)
![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)




![5-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2984654.png)
![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

